2,6,10-Trimethylpentadecane

Description

Structural and Isomeric Identity within Branched Alkanes

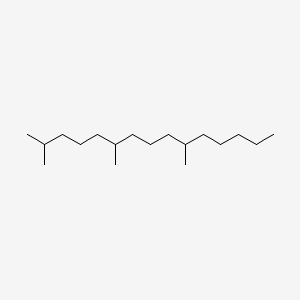

2,6,10-Trimethylpentadecane is a member of the alkane family of hydrocarbons, characterized by a backbone of single-bonded carbon atoms. lookchem.com Its molecular formula is C₁₈H₃₈. lookchem.comnih.govnist.govnist.gov What distinguishes it from its straight-chain isomer, octadecane, is the presence of three methyl (CH₃) groups attached to the main pentadecane (B166386) (15-carbon) chain at the 2nd, 6th, and 10th carbon positions. nih.govsolubilityofthings.com This branching structure defines its identity and influences its physical and chemical properties.

Also known by its synonym, norpristane, this compound is classified as a sesquiterpenoid. nih.govnist.govnist.govnist.gov The presence of chiral centers at the 6th and 10th carbon positions means that 2,6,10-trimethylpentadecane can exist as several different stereoisomers (diastereoisomers). sysydz.net The separation and analysis of these isomers, often by gas chromatography-mass spectrometry (GC-MS), are crucial in detailed geochemical studies, as their relative abundances can provide more specific information about the origin and thermal history of the organic matter from which they were derived. sysydz.net

Table 1: Chemical Identifiers for 2,6,10-Trimethylpentadecane

| Identifier | Value |

|---|---|

| IUPAC Name | 2,6,10-trimethylpentadecane nih.gov |

| Synonym | Norpristane lookchem.comnist.govnist.gov |

| CAS Number | 3892-00-0 lookchem.comnih.govnist.gov |

| Molecular Formula | C₁₈H₃₈ lookchem.comnih.govnist.govnist.gov |

| Molecular Weight | 254.50 g/mol nih.govchemsrc.com |

| InChIKey | LBWPYRZGHYVSEL-UHFFFAOYSA-N nih.govnist.gov |

Table 2: Physicochemical Properties of 2,6,10-Trimethylpentadecane

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid chembk.com |

| Boiling Point | 298.2 °C at 760 mmHg lookchem.comchemsrc.com |

| Density | 0.778 g/cm³ lookchem.com |

| Flash Point | 134.2 °C lookchem.comchemsrc.com |

| Water Solubility | Insoluble solubilityofthings.comchembk.com |

| Refractive Index | 1.435 lookchem.comchemsrc.com |

Significance in Organic Geochemistry and Environmental Science

The primary significance of 2,6,10-trimethylpentadecane lies in its role as a "geochemical fossil" or biomarker. researchgate.net It is a common constituent of crude oils and petroleum products, as well as ancient sedimentary rocks. lookchem.comresearchgate.net Its presence, typically analyzed alongside other isoprenoids like pristane (B154290) (i-C₁₉) and phytane (B1196419) (i-C₂₀), serves as a powerful diagnostic tool for petroleum geochemists. researchgate.net

The abundance of these acyclic isoprenoids provides clues about the source of the organic matter that formed the petroleum or kerogen in a source rock. researchgate.netresearchgate.net For instance, the ratio of pristane to phytane (Pr/Ph) is widely used to infer the depositional environment's redox conditions. researchgate.net Norpristane (i-C₁₈), along with pristane and phytane, is thought to be a diagenetic product derived from the phytyl side chain of chlorophyll (B73375), a pigment found in photosynthetic organisms like cyanobacteria and algae. researchgate.net Therefore, its presence in geological samples is an indicator of biological activity in ancient environments and points to the contribution of marine organic matter to the source rock. numberanalytics.comresearchgate.net

In environmental science, understanding the properties of hydrocarbons like 2,6,10-trimethylpentadecane is important for assessing their fate and transport in the environment. solubilityofthings.com Due to its non-polar nature, it is highly hydrophobic and insoluble in water. solubilityofthings.com This characteristic influences how it interacts with soils, sediments, and aquatic ecosystems. Research into its biodegradation and potential for accumulation helps inform environmental impact assessments. solubilityofthings.com

Historical Context of Isoprenoid Hydrocarbon Research

The study of 2,6,10-trimethylpentadecane is rooted in the broader history of isoprenoid research. This field of organic chemistry dates back to the late 19th century, with initial investigations focusing on the structures of monoterpenes (C₁₀ molecules). britannica.com A foundational breakthrough came in 1887 when German chemist Otto Wallach proposed the "isoprene rule." britannica.com He recognized that the carbon skeletons of many terpenes could be conceptually broken down into repeating five-carbon units, structurally related to the molecule isoprene (B109036). britannica.comuky.edu This rule provided a framework for understanding the structures of a vast and complex class of natural products.

As analytical techniques evolved, chemists turned their attention to larger and more complex isoprenoids, including sesquiterpenes (C₁₅) and molecules with up to 40 carbon atoms. britannica.com A significant milestone in understanding the biological origin of isoprenoids was the first report of isoprene emission from plants in 1957. nih.gov

In the realm of geochemistry, the study of isoprenoid hydrocarbons in petroleum gained momentum in the mid-20th century. researchgate.net Scientists discovered that these compounds were not random assortments of atoms but retained structural elements from their biological precursor molecules. researchgate.net This realization led to the development of the biomarker concept, where specific molecules like pristane, phytane, and norpristane are used to trace the origins and geological history of fossil fuels and sedimentary organic matter. numberanalytics.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,6,10-trimethylpentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWPYRZGHYVSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873301 | |

| Record name | 2,6,10-Trimethylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3892-00-0 | |

| Record name | Norpristane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003892000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Trimethylpentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPRISTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A641H3BNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Analysis and Stereochemical Investigations of 2,6,10 Trimethylpentadecane

Elucidation of Molecular Configuration and Branching Patterns

The molecular structure of 2,6,10-trimethylpentadecane consists of a pentadecane (B166386) backbone with three methyl group branches. This branching significantly influences its physical and chemical properties compared to its straight-chain isomer, n-octadecane. The IUPAC name precisely defines the connectivity of the atoms, indicating a main chain of 15 carbon atoms with methyl substituents at the second, sixth, and tenth carbon atoms. nih.gov

The arrangement of these methyl groups along the carbon chain is a defining feature. The presence of these branches introduces chiral centers at the C6 and C10 positions, assuming the molecule is not the specific achiral meso-isomer. The specific stereoisomers (diastereomers and enantiomers) that exist will depend on the relative configurations (R or S) at these chiral centers.

The branching pattern distinguishes 2,6,10-trimethylpentadecane from other isoprenoid alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) and phytane (B1196419) (2,6,10,14-tetramethylhexadecane), which have different chain lengths and/or branching points. asm.org These structural differences are critical for their respective roles as biomarkers in geochemical studies.

Table 1: Basic Information for 2,6,10-Trimethylpentadecane

| Property | Value |

|---|---|

| Product Name | 2,6,10-TRIMETHYLPENTADECANE |

| Synonyms | Nor-pristane; Pentadecane, 2,6,10-trimethyl- |

| CAS NO | 3892-00-0 |

| Molecular Formula | C18H38 |

| Molecular Weight | 254.49 g/mol |

Source: lookchem.com

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis of alkanes involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. maricopa.edu For a complex branched alkane like 2,6,10-trimethylpentadecane, the number of possible conformations is vast. The stability of these conformations is primarily influenced by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions between bulky groups). maricopa.edulumenlearning.com

The most stable conformations of alkanes are generally the staggered arrangements, where the substituents on adjacent carbon atoms are as far apart as possible. maricopa.edu Specifically, an anti-conformation, where the largest substituents are 180° apart, is the most favorable. libretexts.org Conversely, eclipsed conformations, where substituents are aligned, are the least stable due to higher energy. lumenlearning.com

Molecular dynamics simulations can be employed to study the conformational properties of branched alkanes. acs.org These simulations model the movement of atoms over time, providing insights into the populations of different conformers and the rates of transitions between them. acs.org For branched alkanes, the presence of methyl groups introduces additional steric considerations. Gauche interactions, where bulky groups are adjacent in a staggered conformation, are less stable than anti-conformations. lumenlearning.com The "Big-Big is Bad" principle highlights that the most significant destabilization comes from the eclipsing of large groups. lumenlearning.com

Isomeric Forms and Their Differential Characteristics

Isomers are molecules that have the same molecular formula but different structural arrangements. For 2,6,10-trimethylpentadecane (C18H38), several types of isomerism are possible.

Constitutional Isomers: These isomers have different connectivity. For example, 2,6,11-trimethyldecane would be a constitutional isomer. The position of the methyl branches significantly affects the molecule's properties. Generally, increased branching leads to a lower boiling point because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. libretexts.org

Stereoisomers: Due to the presence of chiral centers at the C6 and C10 positions, 2,6,10-trimethylpentadecane can exist as multiple stereoisomers. The carbon at position 2 is not chiral as it has two identical methyl groups attached. The number of possible stereoisomers is 2^n, where n is the number of chiral centers. With two chiral centers, there are four possible stereoisomers: (6R, 10R), (6S, 10S), (6R, 10S), and (6S, 10R).

(6R, 10R)-2,6,10-trimethylpentadecane and (6S, 10S)-2,6,10-trimethylpentadecane are a pair of enantiomers.

(6R, 10S)-2,6,10-trimethylpentadecane and (6S, 10R)-2,6,10-trimethylpentadecane are another pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair is diastereomeric.

These stereoisomers have identical physical properties such as boiling point and density but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as enzymes in biological systems, can differ significantly. This is particularly relevant in the context of its role as a biomarker, where specific stereoisomers may be produced by specific organisms.

Table 2: Physical and Chemical Properties of 2,6,10-Trimethylpentadecane

| Property | Value |

|---|---|

| Boiling Point | 298.2°C at 760 mmHg |

| Density | 0.778 g/cm³ |

| Flash Point | 134.2°C |

| Refractive Index | 1.435 |

| Vapor Pressure | 0.00228 mmHg at 25°C |

Source: lookchem.com

Natural Occurrence and Biogeochemical Distribution of 2,6,10 Trimethylpentadecane

Presence in Fossil Hydrocarbon Deposits (Petroleum, Natural Gas, Crude Oil)

2,6,10-Trimethylpentadecane, a branched alkane also known as norpristane, is a recognized constituent of fossil hydrocarbon deposits. lookchem.comnih.gov It is commonly identified in crude oils, various petroleum products, and natural gas. lookchem.com Its presence in these geological formations is significant for geochemical analysis, where it can serve as a biomarker to assist in the characterization of crude oil sources and environmental contaminants. eurofinsus.comeurofinsus.com

In sediment analyses, the presence of 2,6,10-trimethylpentadecane, often as part of an unresolved complex mixture (UCM) of hydrocarbons, is considered a strong indicator of chronic oil pollution. scispace.com It has been detected in deep-sea sediment samples, where its distribution, along with other alkanes, provides insights into the origin and thermal maturity of the organic matter. deepseadrilling.orgdeepseadrilling.org During the biodegradation of crude oil by microorganisms, 2,6,10-trimethylpentadecane may accumulate, suggesting it is more resistant to degradation than some other hydrocarbons. mdpi.com

| Source | Associated Compounds | Significance/Context | Reference |

|---|---|---|---|

| Crude Oil | Pristane (B154290), Phytane (B1196419), n-alkanes (C10-C35) | Dominant branched alkane used for source characterization. researchgate.net | lookchem.comresearchgate.net |

| Petroleum Products | Isoprenoids | Component used in fuel and lubricant industries. lookchem.com | lookchem.com |

| Natural Gas | Long-chain hydrocarbons | General component of natural gas deposits. lookchem.com | lookchem.com |

| Sediments (Deep Sea, Late Archean) | Pristane, Phytane, Lycopane, Steranes | Biomarker for assessing organic matter origin and thermal maturity. deepseadrilling.orgcore.ac.uk Indicator of petroleum contamination. scispace.com | deepseadrilling.orgcore.ac.ukscispace.comdeepseadrilling.org |

| Bituminous Coal (Upper Carboniferous) | Pristane, n-alkanes, Hopanes | Indicates terrigenous origin of organic matter. icm.edu.pl | icm.edu.pl |

Identification in Biogenic Sources (Plant Oils, Essential Oils, Biological Tissues)

2,6,10-Trimethylpentadecane is not limited to fossil fuels; it is also synthesized by a variety of living organisms. imsc.res.in This sesquiterpenoid compound has been identified in the essential oils and volatile profiles of numerous plants. nih.govimsc.res.in

Research has documented its presence in the essential oils extracted from different parts of various plants. For example, it was found to be a major component in the stem bark oil of Albizia zygia, constituting 26.5% of the oil, and was also present in the root bark oil at 12.1%. ui.edu.ngrun.edu.ngresearchgate.net Similarly, it has been identified in the essential oils of sea buckthorn (Hippophae rhamnoides). nih.gov The compound is also listed as a volatile constituent of traditional Iranian wild edible plants. aimspress.com

In addition to essential oils, 2,6,10-trimethylpentadecane is released as a plant volatile. It was detected in the volatile blends from chili peppers (Capsicum annuum), where it was part of a profile that attracted parasitoid wasps. mdpi.com It has also been identified in the scent profile of Anthurium cultivars. nih.gov These findings suggest a role for the compound in plant-insect interactions and chemical ecology.

| Source Organism | Plant Part/Tissue | Relative Abundance/Context | Reference |

|---|---|---|---|

| Albizia zygia | Stem Bark, Root Bark | Major component (26.5%) in stem bark essential oil; also present in root bark (12.1%). ui.edu.ngrun.edu.ng | ui.edu.ngrun.edu.ngresearchgate.net |

| Sea Buckthorn (Hippophae rhamnoides) | Seed, Pulp, Leaf | Identified in essential oils from various parts of the plant. nih.gov | nih.gov |

| Chili Pepper (Capsicum annuum) | Whole Plant Volatiles | Released from healthy plants, acting as an attractant for parasitoids. mdpi.com | mdpi.com |

| Anthurium 'Mystral' | Spadix (Floral Scent) | Detected as a minor component of the floral volatile profile. nih.gov | nih.gov |

| Iranian Wild Edible Plants | Not specified | Identified as a headspace volatile constituent. aimspress.com | aimspress.com |

Environmental Compartmentation in Soil, Water, and Atmospheric Systems

The physicochemical properties of 2,6,10-trimethylpentadecane, particularly its hydrophobic nature and low water solubility, govern its distribution and persistence in the environment. Environmental fate modeling predicts that if released, the compound would predominantly partition between the air and soil compartments, with limited solubility and distribution in water. nrel.gov

Its presence in soil and sediments is well-documented, often linked to contamination from petroleum products. scispace.comlouisiana.gov Due to its branched structure, 2,6,10-trimethylpentadecane exhibits greater resistance to microbial degradation compared to linear alkanes, contributing to its persistence in these matrices. Studies of oil-contaminated sites have shown that it can be a recalcitrant compound in sediments. louisiana.gov

In aquatic systems, its extremely low water solubility means it is more likely to be found in bottom sediments rather than dissolved in the water column. louisiana.gov Analysis of sediments from coastal areas has confirmed its presence, linking it to discharges from oil exploration and production activities. scispace.com The compound's tendency to adsorb to particulate matter can lead to its accumulation in sediment. louisiana.gov

As a volatile organic compound (VOC), 2,6,10-trimethylpentadecane can be released into the atmosphere from both biogenic and anthropogenic sources. aimspress.commdpi.com Once in the atmosphere, its fate is determined by various atmospheric processes. However, due to its size and structure, it is expected to have a relatively low vapor pressure, which may limit its long-range transport in the vapor phase compared to smaller alkanes. lookchem.com

Association with Specific Biological Matrices (e.g., insect-infested wheat, plant volatiles)

2,6,10-Trimethylpentadecane has been specifically identified as a key volatile organic compound (VOC) in the context of plant-insect interactions and as an indicator of infestation in stored products. nih.govscilit.com

Research on wheat infested by the rice weevil (Sitophilus oryzae) has shown that 2,6,10-trimethylpentadecane is one of six characteristic volatiles whose levels change significantly as the infestation progresses. nih.govscilit.commdpi.com Its concentration was observed to increase substantially after 40 days of infestation, which may be related to the life cycle of the weevil, as adult insects may secrete hydrocarbons present in their epidermal lipids. mdpi.com This makes it a potential biochemical marker for the early detection of pest presence in stored grains. nih.govscilit.com

The compound is also a component of herbivore-induced plant volatiles (HIPVs). In rice plants infested with the yellow stem borer (Scirpophaga incertulas), 2,6,10-trimethylpentadecane (referred to as 2,6,10-trimethyldodecane (B139076) in the study, likely a typo given the context of other C18+ compounds) was among the HIPVs identified across all stages of crop growth. aloki.hu Similarly, it has been found in the volatiles of the brown marmorated stink bug (Halyomorpha halys), indicating its role as a semiochemical in insect communication. frontiersin.org Its presence in the volatile profile of healthy chili peppers also suggests a role in attracting natural enemies of herbivores, serving as a form of indirect plant defense. mdpi.com

| Biological Matrix | Organism(s) Involved | Finding | Reference |

|---|---|---|---|

| Insect-Infested Wheat | Wheat (Triticum aestivum), Rice Weevil (Sitophilus oryzae) | Identified as a characteristic volatile marker for weevil infestation. nih.govscilit.com Its relative level increases significantly in later stages of infestation. mdpi.com | nih.govscilit.commdpi.com |

| Plant Volatiles (Rice) | Rice (Oryza sativa), Yellow Stem Borer (Scirpophaga incertulas) | Detected as a herbivore-induced plant volatile (HIPV) in infested rice plants. aloki.hu | aloki.hu |

| Plant Volatiles (Chili Pepper) | Chili Pepper (Capsicum annuum), Aphid Parasitoid (Aphelinus varipes) | Component of healthy plant volatiles that attracts parasitoids. mdpi.com | mdpi.com |

| Insect Volatiles | Brown Marmorated Stink Bug (Halyomorpha halys) | Detected in the volatile profile of the insect, suggesting a semiochemical role. frontiersin.org | frontiersin.org |

Biosynthetic and Geochemical Origins of 2,6,10 Trimethylpentadecane

Isoprenoid Biosynthesis Pathways and Their Relevance to Branched Alkane Formation

All isoprenoid compounds, including the precursors to 2,6,10-trimethylpentadecane, originate from simple five-carbon (C5) building blocks. In nature, there are two primary independent pathways for synthesizing these units: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. uwo.caresearchgate.net

The Mevalonate (MVA) Pathway : Occurring in the cytoplasm of eukaryotes (including plants), archaea, and some bacteria, this pathway begins with acetyl-CoA. uwo.caresearchgate.net A series of enzymatic steps converts it into the C5 molecule isopentenyl diphosphate (B83284) (IPP). researchgate.net

The DOXP/MEP Pathway : This pathway operates in the plastids of plants, green algae, and many bacteria. uwo.caresearchgate.net It starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP), which is then converted through several steps into IPP and its isomer, dimethylallyl diphosphate (DMAPP). uwo.cahebmu.edu.cn

IPP and DMAPP are the universal activated C5 precursors for all isoprenoids. uwo.ca The formation of larger, more complex isoprenoids occurs through the sequential head-to-tail addition of IPP units to a starter molecule, typically DMAPP. This process, catalyzed by prenyltransferase enzymes, creates the characteristic branched structure of all isoprenoids. For example:

One molecule of IPP added to DMAPP forms the C10 compound geranyl diphosphate (GPP). hebmu.edu.cn

A further addition of IPP yields the C15 compound farnesyl diphosphate (FPP). hebmu.edu.cn

Another IPP addition results in the C20 compound geranylgeranyl diphosphate (GGPP). hebmu.edu.cn

This inherent branching pattern established during biosynthesis is the fundamental reason why geologically-derived alkanes like 2,6,10-trimethylpentadecane possess their specific methyl-branched structure.

Precursor Compounds and Derivation from Phytane (B1196419) and Related Isoprenoids

The direct biological precursor to 2,6,10-trimethylpentadecane is not synthesized directly by organisms. Instead, this C18 alkane is a geochemical alteration product of larger, naturally occurring isoprenoids. deepseadrilling.org The most significant biological precursor is the phytyl group, a C20 isoprenoid chain that forms the side chain of chlorophyll (B73375) molecules, which are abundant in photosynthetic organisms like algae, cyanobacteria, and plants. asm.org

During sedimentation, the chlorophyll molecule breaks down, releasing the phytyl group as phytol (B49457). In the subsurface, this alcohol undergoes a series of chemical reactions (defunctionalization) to form the C20 isoprenoid alkane, phytane (2,6,10,14-tetramethylhexadecane). asm.orgnih.gov Another related key isoprenoid, the C19 alkane pristane (B154290) (2,6,10,14-tetramethylpentadecane), is also formed from the phytyl precursor, often under more oxidizing conditions. asm.org

2,6,10-Trimethylpentadecane (C18), also known as norpristane, is widely understood to be a degradation product of these larger isoprenoids. nist.govbohrium.com It is most commonly formed through the geological cleavage of a carbon-carbon bond in either phytane or, as its name implies, pristane, resulting in the loss of one or two carbon atoms, respectively. This alteration typically occurs during the thermal maturation of organic matter buried in sediments.

Catagenic and Diagenetic Processes in Sedimentary Environments

The transformation of biological precursor molecules into the stable alkanes found in petroleum occurs during two major stages of burial: diagenesis and catagenesis.

Diagenesis is the initial stage of alteration that occurs at relatively shallow depths and low temperatures (typically below 50°C). geoscienceworld.org During diagenesis, soft sediments are compacted, and the abundant biological macromolecules (lipids, proteins, carbohydrates) from dead organisms are transformed by microbial activity and chemical reactions into a complex, insoluble organic polymer known as kerogen. tuc.gr The functionalized isoprenoid precursors, like phytol, become incorporated into this kerogen structure. tuc.gr

Catagenesis occurs as the sediments are buried deeper, leading to increased temperatures (typically 50°C to 150°C) and pressures. tuc.gr During this stage, the high thermal stress causes the kerogen to break down, or "crack," releasing a complex mixture of liquid and gaseous hydrocarbons, which form petroleum. tuc.gr It is during catagenesis that the C-C and C-S bonds holding the isoprenoid structures within the kerogen are cleaved, releasing stable saturated alkanes. This process generates the suite of acyclic isoprenoid alkanes commonly found in petroleum, including phytane, pristane, and their degradation product, 2,6,10-trimethylpentadecane. deepseadrilling.org The presence and relative abundance of these compounds are often used by geochemists as biomarkers to assess the thermal maturity and depositional environment of the source rock. deepseadrilling.org

Microbial Contribution to Primary Formation

While geological processes are responsible for the final conversion to 2,6,10-trimethylpentadecane, microbes play an indispensable primary role in its origin. There is no significant evidence that microbes synthesize the 2,6,10-trimethylpentadecane alkane directly. Their critical contribution lies in producing the initial precursor biomass that serves as the source material.

The primary microbial contributors are photosynthetic organisms such as cyanobacteria and various types of algae. deepseadrilling.org These organisms are responsible for synthesizing immense quantities of chlorophyll on a global scale. The C20 phytyl side chain of this chlorophyll is the ultimate source of the carbon skeleton for phytane, pristane, and consequently, 2,6,10-trimethylpentadecane. asm.org

Furthermore, upon the death of these primary producers, a vast community of heterotrophic bacteria in the sediment actively decomposes the organic matter. deepseadrilling.org This extensive bacterial activity reworks the initial biomass, contributing to the formation of kerogen during early diagenesis. deepseadrilling.orggeoscienceworld.org Therefore, the microbial contribution is foundational: they synthesize the necessary precursor molecules and are instrumental in the initial stages of preserving this organic matter in the geological record for its eventual transformation into petroleum hydrocarbons. deepseadrilling.org

Microbial and Environmental Degradation of 2,6,10 Trimethylpentadecane

Aerobic Biodegradation Mechanisms

Under aerobic conditions, microorganisms employ specific enzymes to break down 2,6,10-trimethylpentadecane. This process involves a series of oxidative reactions that ultimately convert the hydrocarbon into compounds that can be assimilated into central metabolic pathways.

Several bacterial genera are known for their ability to degrade branched-chain alkanes like 2,6,10-trimethylpentadecane. These microorganisms are often isolated from petroleum-contaminated environments, where they have adapted to utilize hydrocarbons as a source of carbon and energy.

Rhodococcus spp. : Strains of Rhodococcus, such as Rhodococcus sp. BPM 1613, have demonstrated the ability to grow on 2,6,10-trimethylpentadecane (norpristane) as a sole carbon source. caister.comtandfonline.comoup.com This genus is recognized for its metabolic versatility in degrading a wide range of environmental contaminants. asm.org

Pseudomonas spp. : Pseudomonas aeruginosa strains have been shown to degrade the C17-pristane hydrocarbon fraction in waste engine oil, indicating their capability to handle highly branched alkanes. nih.gov The degradation of farnesane (2,6,10-trimethyldodecane), a structurally similar but shorter compound, by Pseudomonas spp. further supports their role in the breakdown of such molecules.

Nocardia cyriacigeorgica : Isolated from oil-polluted desert sand, Nocardia cyriacigeorgica demonstrates a high capacity for degrading a broad range of hydrocarbons, including branched-chain alkanes. nih.govmodares.ac.ir Studies have shown its ability to utilize these compounds effectively, making it a suitable candidate for bioremediation of oil-contaminated soils. nih.govresearchgate.net

Table 1: Microbial Strains Involved in the Degradation of 2,6,10-Trimethylpentadecane and Structurally Related Alkanes

| Microbial Strain | Degraded Compound(s) | Key Findings |

| Rhodococcus sp. BPM 1613 | Norpristane (2,6,10-trimethylpentadecane), Phytane (B1196419), Farnesane | Capable of growth using these isoprenoid hydrocarbons as the sole carbon source. caister.comtandfonline.comoup.com |

| Pseudomonas aeruginosa | C17-Pristane fraction | Degraded a significant percentage of the pristane (B154290) fraction in waste engine oil. nih.gov |

| Acinetobacter pittii H9-3 | Branched alkanes in crude oil | Assimilates branched alkanes, but their accumulation can slow down the degradation process. nih.gov |

| Nocardia cyriacigeorgica | Branched-chain alkanes | Effectively degrades a wide range of hydrocarbons, including branched ones. nih.govresearchgate.net |

The initial step in the aerobic degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by oxygenases.

Monooxygenases : These enzymes are crucial for the initial attack on the alkane chain. researchgate.netresearchgate.net In the case of branched alkanes, monooxygenases can hydroxylate the terminal or subterminal carbons. asm.orgfrontiersin.org For instance, the degradation of norphytane involves the action of a monooxygenase to oxidize a terminal methyl group. mdpi.com

Cytochrome P450 : This superfamily of heme-thiolate monooxygenases plays a significant role in the microbial degradation of various hydrocarbons. nih.govfrontiersin.orgnih.gov Cytochrome P450 enzymes are known to catalyze the terminal hydroxylation of long-chain n-alkanes and fatty acids. frontiersin.orgresearchgate.net The cytochrome P450 enzyme 3E5K has been identified as having a strong degradation ability for 2,6,10-trimethylpentadecane-1,14-diol, an intermediate in the degradation pathway. mdpi.comnih.gov

Aldehyde Dehydrogenase : Following the initial hydroxylation and subsequent oxidation to an aldehyde, aldehyde dehydrogenases catalyze the conversion of these aldehydes into carboxylic acids. nih.govnih.govresearchgate.netscispace.com These fatty acids can then enter the beta-oxidation pathway. frontiersin.org An aldehyde dehydrogenase (4CAZ) has been noted for its ability to degrade dodecan-1-ol, an intermediate in alkane degradation. mdpi.comnih.gov

The degradation of 2,6,10-trimethylpentadecane can proceed through several oxidative pathways.

Terminal Oxidation : This is a common pathway for both n-alkanes and branched alkanes. frontiersin.orgnih.gov The process begins with the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.netfrontiersin.org Rhodococcus sp. BPM 1613 has been shown to oxidize the isopropyl terminus of norpristane. tandfonline.comoup.com

Subterminal Oxidation : In this pathway, oxidation occurs at a carbon atom other than the terminal one, leading to the formation of secondary alcohols and ketones. caister.comasm.org The metabolism of pristane, a closely related compound, in rats has been shown to involve subterminal hydroxylation. nih.govbohrium.com Some Rhodococcus species are known to utilize the subterminal oxidation pathway for alkane degradation. asm.org

Beta-Oxidation : Once the alkane has been converted to a fatty acid via terminal or subterminal oxidation followed by further reactions, it can be broken down through the beta-oxidation cycle. bohrium.comnih.gov This process sequentially shortens the fatty acid chain, producing acetyl-CoA which can then be used by the cell for energy and biosynthesis. The methyl branches on 2,6,10-trimethylpentadecane can pose a challenge to this process.

The biodegradation of 2,6,10-trimethylpentadecane results in the formation of various intermediate compounds before complete mineralization.

Alcohols : The initial hydroxylation of the alkane chain by monooxygenases or cytochrome P450 enzymes produces long-chain alcohols. researchgate.netfrontiersin.org For example, the oxidation of norpristane by Rhodococcus sp. BPM 1613 yields 2,6,10-trimethyl-1-pentadecanol. tandfonline.comoup.com The degradation of norphytane is initiated by the formation of 2,6,10,14-tetramethylpentadecane-1-alcohol. mdpi.com

Carboxylic Acids : The alcohol intermediates are further oxidized to aldehydes and then to carboxylic acids. frontiersin.org In the case of phytane degradation, 2,6,10,14-tetramethylhexadecanoic acid has been identified as a metabolite. tandfonline.comoup.com The degradation of pristane can lead to the accumulation of a series of dicarboxylic acids. bohrium.comnih.gov

Wax Esters : Under certain conditions, such as nitrogen limitation, some bacteria like Mycobacterium ratisbonense can accumulate isoprenoid wax esters during the degradation of phytane. nih.gov Acinetobacter species are also known to accumulate intracellular wax esters when grown on long-chain n-alkanes. nih.gov

Table 2: Identified Intermediate Metabolites in the Degradation of 2,6,10-Trimethylpentadecane and Related Isoprenoids

| Original Compound | Intermediate Metabolite | Producing Organism/System |

| Norpristane (2,6,10-trimethylpentadecane) | 2,6,10-trimethyl-1-pentadecanol | Rhodococcus sp. BPM 1613 |

| Norphytane | 2,6,10,14-tetramethylpentadecane-1-alcohol | Microbial degradation pathway |

| Phytane | 2,6,10,14-tetramethyl-1-hexadecanol | Rhodococcus sp. BPM 1613 |

| Phytane | 2,6,10,14-tetramethylhexadecanoic acid | Rhodococcus sp. BPM 1613 |

| Pristane | Dicarboxylic acids | Brevibacterium erythrogenes |

| Phytane | Isoprenoid wax esters | Mycobacterium ratisbonense |

Anaerobic Biotransformation Potential and Limitations

The anaerobic degradation of branched alkanes like 2,6,10-trimethylpentadecane is significantly more challenging than aerobic degradation and is less well understood. While the anaerobic breakdown of n-alkanes has been documented, the multiple methyl branches in isoprenoid alkanes present a greater obstacle to microbial attack in the absence of oxygen.

Studies on the anaerobic degradation of pristane, a structurally similar compound, in nitrate-reducing microcosms have shown that biotransformation is possible, albeit at a slower rate than for n-alkanes. asm.org The presence of methyl branches is a key factor limiting the rate and extent of anaerobic degradation.

Photochemical and Chemical Oxidation in Environmental Systems

In addition to microbial processes, 2,6,10-trimethylpentadecane can be degraded in the environment through abiotic mechanisms.

Photochemical Oxidation : In the atmosphere, hydrocarbons can undergo oxidation initiated by photochemically generated hydroxyl radicals. This process leads to the formation of various oxygenated products, including hydroperoxides and carbonyl compounds.

Chemical Oxidation : In aquatic environments, chemical oxidation can occur, although it is generally a slower process than biodegradation. The presence of strong oxidizing agents can lead to the breakdown of branched alkanes. Combustion studies of farnesane, a related compound, show that high-temperature oxidation is dominated by the cleavage of C-C bonds, resulting in smaller hydrocarbons. Low-temperature oxidation, on the other hand, produces hydroperoxides and carbonyl compounds. In the presence of nitrogen oxides (NOₓ), the oxidation of 2,6,10-trimethyldodecane (B139076) can lead to the formation of secondary organic aerosols.

Environmental Factors Influencing Degradation Kinetics (e.g., nutrient availability, temperature, salinity)

The rate at which 2,6,10-trimethylpentadecane is biodegraded in the environment is not intrinsic to the compound itself but is heavily influenced by a variety of ambient environmental conditions. Key factors that govern the kinetics of its degradation include the availability of essential nutrients, temperature, and salinity. epa.govwalshmedicalmedia.comacs.org

Nutrient Availability: The microbial breakdown of hydrocarbons, including branched alkanes like 2,6,10-trimethylpentadecane, is a biologically intensive process that requires essential elements for microbial growth and enzyme production. Nitrogen and phosphorus are chief among these limiting nutrients. epa.gov Studies have consistently shown that the degradation of petroleum components is significantly enhanced when these nutrients are supplied. epa.gov In environments where nitrogen and phosphorus are scarce, the rate of hydrocarbon degradation can be severely restricted. The application of fertilizers containing these elements to oil-contaminated sites has been shown to accelerate bioremediation. epa.gov The level of nitrogen, in particular, can be more critical than phosphorus in determining the activity of oil-degrading microbial populations. epa.gov

Temperature: Temperature plays a critical role in controlling the metabolic rates of microorganisms and, consequently, the kinetics of hydrocarbon biodegradation. walshmedicalmedia.comonepetro.org Generally, degradation rates increase with rising temperatures up to an optimal point, often found to be between 20°C and 37°C for many oil-degrading consortia. walshmedicalmedia.commdpi.com Below this range, microbial activity slows considerably. For instance, in colder marine environments, hydrocarbon degradation proceeds very slowly. walshmedicalmedia.com Research on petroleum biodegradation has observed increased activity of oil-degrading bacteria with rising temperatures. epa.gov Conversely, at temperatures above approximately 82°C, the activity of most petroleum-degrading bacteria is significantly inhibited. onepetro.org The interplay of temperature with other factors, such as pressure in deep-sea environments, can further constrain degradation, with high pressure showing an inhibitory effect that is more pronounced at low temperatures. plos.org

Salinity: Salinity affects microbial life by influencing osmotic pressure and cellular processes. While high salinity can be a limiting factor for many microorganisms, specialized halotolerant and halophilic bacteria are capable of degrading hydrocarbons in saline and hypersaline environments. mdpi.comscholarsresearchlibrary.com For example, a bacterial consortium constructed from halotolerant strains demonstrated effective crude oil degradation in a salinity range of 0 to 100 g/L. mdpi.com In some cases, salinity has been observed to have less of an impact on the degradation capabilities of adapted microbial consortia compared to temperature and pH. mdpi.com However, in other contexts, high salinity in soil is recognized as a primary factor that can limit biological processes, including bioremediation. scholarsresearchlibrary.com

The following table summarizes the influence of these key environmental factors on the degradation of hydrocarbons like 2,6,10-trimethylpentadecane.

| Environmental Factor | Effect on Degradation Kinetics | Research Findings |

| Nutrient Availability | Essential for microbial growth and enzymatic activity. Lack of nitrogen and phosphorus severely limits degradation rates. | Degradation activity was observed only when sample materials were incubated with a nutrient supplement containing nitrogen and phosphorus. epa.gov The level of nitrogen was found to be more critical than phosphorus. epa.gov |

| Temperature | Directly influences microbial metabolic rates. Optimal degradation typically occurs between 20-37°C. Low temperatures significantly slow down kinetics. | Oil-degrading activity increased with increasing temperature. epa.gov A bacterial consortium showed optimal degradation at 30°C, with reduced but still effective rates at 20°C and 37°C. mdpi.com High temperatures (above 82°C) inhibit bacterial activity. onepetro.org |

| Salinity | Can be a limiting factor due to osmotic stress, but halotolerant/halophilic microbes can degrade hydrocarbons in high-salinity conditions. | Over-salinity in soil can limit biological processes. scholarsresearchlibrary.com A constructed halotolerant consortium was effective over a broad salinity range (0–100 g/L), showing less sensitivity to salinity than to temperature or pH. mdpi.com |

Recalcitrance and Accumulation in Contaminated Environments

2,6,10-Trimethylpentadecane, an isoprenoid alkane, exhibits a higher degree of resistance to microbial degradation compared to its straight-chain (n-alkane) counterparts. onepetro.orgasm.orgmdpi.com This recalcitrance is attributed to its branched molecular structure, which presents a steric hindrance to the metabolic enzymes of many microorganisms.

The preferential degradation of n-alkanes over isoprenoids is a well-documented phenomenon in the bioremediation of petroleum-contaminated sites. onepetro.orgasm.org As a result, the ratio of isoprenoids like pristane and phytane to adjacent n-alkanes (e.g., pristane/n-C17) is often used as a key indicator to assess the extent of oil biodegradation. mdpi.com A higher ratio suggests that significant biodegradation has occurred, leaving behind the more resistant branched compounds.

However, the recalcitrance of 2,6,10-trimethylpentadecane is not absolute. Specific microorganisms have been shown to degrade it, although often at slower rates than other petroleum constituents. For example, a Rhodococcus strain was reported to degrade norpristane (2,6,10-trimethylpentadecane). caister.com More recently, research focusing on mycoremediation has shown that certain fungi, such as Aspergillus sp. and Penicillium sp., isolated from contaminated soil were capable of completely removing 2,6,10-trimethylpentadecane from spent engine oil under laboratory conditions after 15 days. ejsit-journal.com This highlights that while the compound is persistent, specific microbial pathways for its breakdown exist and can be exploited for environmental cleanup.

The table below presents research findings related to the recalcitrance and environmental fate of 2,6,10-trimethylpentadecane.

| Study Focus | Key Findings on 2,6,10-Trimethylpentadecane | Reference |

| Crude Oil Biodegradation | Accumulation of 2,6,10-trimethylpentadecane and pristane was observed during degradation by Acinetobacter pittii H9-3, potentially hindering the overall process. | mdpi.com |

| Environmental Assessment | Isoprenoids are more resistant to biodegradation than n-alkanes. The ratio of pristane to n-C17 is used as a biomarker for the extent of degradation. | mdpi.com |

| Fungal Degradation | Fungal isolates (Aspergillus sp. and Penicillium sp.) achieved complete removal of 2,6,10-trimethylpentadecane from spent engine oil in a 15-day lab study. | ejsit-journal.com |

| Microbial Degradation Pathways | A Rhodococcus strain was identified as capable of degrading norpristane (2,6,10-trimethylpentadecane). | caister.com |

| Contaminated Sediments | The presence of 2,6,10-trimethylpentadecane (norpristane) was detected in contaminated coastal sediments, indicating petroleum pollution. | unam.mx |

Analytical Methodologies for the Detection and Quantification of 2,6,10 Trimethylpentadecane

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful technique for the definitive identification (qualitative analysis) and precise measurement (quantitative analysis) of 2,6,10-trimethylpentadecane. The methodology involves two key stages: separation by gas chromatography and detection by mass spectrometry.

In the first stage, the volatile components of a sample are separated as they travel through a capillary column. The separation is based on the differential partitioning of analytes between a stationary phase coated on the column and a mobile gas phase (typically helium). nih.gov For 2,6,10-trimethylpentadecane, non-polar capillary columns such as DB-1 MS or CP Sil 5 CB are commonly used. nih.govnist.gov The retention time, which is the time it takes for the compound to exit the column, is a characteristic feature used for its initial identification.

Following separation, the eluted compounds enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical "fingerprint." For 2,6,10-trimethylpentadecane, the mass spectrum is characterized by a top peak at a mass-to-charge ratio (m/z) of 57 and a second-highest peak at m/z 43. nih.gov By comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectral Library, a confident identification can be made. nih.govnih.gov

Quantitative analysis is achieved by measuring the area of the chromatographic peak, which is proportional to the amount of the compound present. By running calibration standards of known concentrations, a calibration curve can be constructed to determine the concentration of 2,6,10-trimethylpentadecane in an unknown sample.

Table 1: GC-MS Parameters for 2,6,10-Trimethylpentadecane Analysis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Column Type | DB-1 MS | VF-5MS | CP Sil 5 CB |

| Column Length | 60 m | 30 m | 25 m |

| Internal Diameter | 0.25 mm | 0.25 mm | 0.32 mm |

| Film Thickness | 0.25 µm | 0.25 µm | 0.45 µm |

| Carrier Gas | Helium | Helium | Helium |

| Temperature Program | 50°C (2 min), ramp to 120°C at 2°C/min, hold 3 min, ramp to 150°C at 3°C/min, hold 10 min, ramp to 200°C at 6°C/min, hold 5 min | 40°C (5 min), ramp to 250°C at 7°C/min, hold 10 min | 0°C, ramp to 300°C at 3°C/min |

| Reference | nih.gov | nist.gov | nist.gov |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Hydrocarbon Profiling

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for hydrocarbon profiling and quantification. The flame ionization detector is a universal detector for organic compounds and exhibits a response that is proportional to the mass of carbon atoms entering the detector. gov.bc.ca This characteristic makes it particularly suitable for the analysis of total petroleum hydrocarbons (TPH) and for creating hydrocarbon profiles of complex mixtures.

In hydrocarbon profiling, GC-FID is used to measure the aggregate concentration of volatile hydrocarbons within specific boiling point ranges. gov.bc.ca For instance, the VHW6-10 range captures hydrocarbons that elute between n-hexane (nC6) and n-decane (nC10). gov.bc.ca 2,6,10-Trimethylpentadecane, with its higher boiling point, would be captured in a higher carbon number range. This technique is less about identifying individual compounds and more about quantifying the total amount of hydrocarbons in a sample, which is crucial in environmental assessments of contaminated sites.

The high sensitivity and wide linear range of the FID make it an excellent choice for quantifying hydrocarbons over a broad concentration range. While GC-FID does not provide the structural information that GC-MS does, its reliability and cost-effectiveness make it a staple in many environmental and petrochemical laboratories.

Table 2: Example Hydrocarbon Ranges in GC-FID Analysis

| Hydrocarbon Range | Description | Typical Analytes |

|---|---|---|

| VHW6-10 | Volatile hydrocarbons eluting between n-hexane and n-decane | Components of gasoline, mineral spirits |

| EPH10-19 | Extractable petroleum hydrocarbons eluting between n-decane and n-nonadecane | Components of diesel fuel, jet fuel |

| EPH19-36 | Extractable petroleum hydrocarbons eluting between n-nonadecane and n-hexatriacontane | Components of lubricating oils, crude oil |

Advanced Sample Preparation Techniques for Complex Environmental and Biological Matrices

The analysis of 2,6,10-trimethylpentadecane in complex matrices such as soil, water, or biological tissues necessitates an effective sample preparation step to isolate the analyte from interfering components. researchgate.netepa.gov Traditional methods like liquid-liquid extraction can be time-consuming and require large volumes of organic solvents. researchgate.net Modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. researchgate.net

Solid-phase microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.netresearchgate.net For volatile compounds like 2,6,10-trimethylpentadecane, headspace SPME is particularly effective. nih.govresearchgate.net In this method, the fiber is exposed to the headspace above the sample, allowing volatile and semi-volatile analytes to partition onto the fiber coating. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. This technique minimizes matrix effects and can improve detection limits. researchgate.net

Other advanced techniques include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to selectively retain the analyte while the matrix passes through. The analyte is then eluted with a small volume of solvent. researchgate.net

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the sample and solvent, accelerating the extraction process. epa.gov

Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. epa.gov

The choice of sample preparation technique depends on the matrix, the concentration of the analyte, and the required detection limits.

Table 3: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Headspace SPME | Partitioning of volatile analytes from the sample headspace onto a coated fiber | Solvent-free, simple, minimizes matrix interference | Water, soil, biological fluids, food |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted | High selectivity, concentration of analyte | Water, biological fluids |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and sample to accelerate extraction | Fast, reduced solvent consumption | Soil, sediment, solid waste |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure | Fast, efficient, automated | Soil, sediment, food |

Application as an Internal Standard in Analytical Chemistry

In quantitative analytical chemistry, an internal standard is a known amount of a compound, different from the analyte, that is added to both the calibration standards and the unknown samples. nih.gov Its purpose is to correct for variations in analytical procedures, such as injection volume, detector response, and sample workup. For an internal standard to be effective, it should be chemically similar to the analyte, not be present in the original sample, and be chromatographically resolved from other components. nih.gov

While there is limited specific information on 2,6,10-trimethylpentadecane being routinely used as an internal standard, its properties as a stable, non-polar hydrocarbon make it a potential candidate for the quantification of other similar compounds in GC-based methods. The selection of an appropriate internal standard is critical for achieving high accuracy and precision in quantitative analysis. The response factor, which is the ratio of the response of the analyte to the response of the internal standard, is calculated from the calibration standards and then used to determine the concentration of the analyte in the unknown sample. nih.gov

Isotope-Probing Techniques for Biodegradation Pathway Elucidation

Stable isotope probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex environmental sample that are actively metabolizing a specific substrate. nih.govnih.gov This method is invaluable for elucidating the biodegradation pathways of contaminants like 2,6,10-trimethylpentadecane.

The technique involves introducing a substrate that has been enriched with a stable isotope, such as carbon-13 (¹³C), into a microbial community. utrgv.edu Microorganisms that consume the ¹³C-labeled 2,6,10-trimethylpentadecane will incorporate the heavy isotope into their cellular components, including DNA, RNA, and proteins. nih.gov

After an incubation period, the nucleic acids (DNA and RNA) are extracted from the sample. The "heavy" ¹³C-labeled DNA can then be separated from the "light" ¹²C-unlabeled DNA by density gradient ultracentrifugation. utrgv.edu The separated heavy DNA, belonging to the organisms that consumed the labeled substrate, can then be analyzed using molecular techniques like 16S rRNA gene sequencing to identify the active degraders. nih.gov This approach directly links the metabolic function (degradation of the compound) to the identity of the microorganisms responsible, providing crucial insights into the key players and pathways of bioremediation. nih.gov

Table 4: General Steps in a DNA-Based Stable Isotope Probing (SIP) Experiment

| Step | Description |

|---|---|

| 1. Incubation | A ¹³C-labeled substrate (e.g., ¹³C-2,6,10-trimethylpentadecane) is added to an environmental sample (e.g., soil, water) and incubated. |

| 2. Biomarker Extraction | Total DNA is extracted from the sample after a period of incubation. |

| 3. Isotope Separation | The ¹³C-labeled ("heavy") DNA is separated from the unlabeled ("light") DNA using density gradient ultracentrifugation. |

| 4. Analysis of Heavy DNA | The heavy DNA fraction is analyzed, typically by sequencing the 16S rRNA gene, to identify the microorganisms that incorporated the ¹³C from the substrate. |

| 5. Data Interpretation | The identified microorganisms are implicated as the active degraders of the target compound in that specific environment. |

Ecological and Biogeochemical Roles of 2,6,10 Trimethylpentadecane

Application as a Biomarker in Petroleum Geochemistry and Environmental Forensics

2,6,10-Trimethylpentadecane and its related isoprenoid, phytane (B1196419), are crucial biomarkers in the fields of petroleum geochemistry and environmental forensics. ijcrt.org These "molecular fossils" are resistant to degradation over geological timescales, preserving information about the origin and history of crude oils and source rocks. ijcrt.org

The ratio of pristane (B154290) (2,6,10,14-tetramethylpentadecane) to phytane (2,6,10,14-tetramethylhexadecane), known as the Pr/Ph ratio, is a widely used diagnostic tool. semanticscholar.org This ratio provides insights into the depositional environment of the source rock that generated the petroleum.

High Pr/Ph ratios (typically >3) are indicative of organic matter deposited under oxic (oxygen-rich) conditions, often associated with terrestrial plant input. semanticscholar.org

Low Pr/Ph ratios (typically <1) suggest anoxic (oxygen-poor) conditions, characteristic of marine carbonate or hypersaline environments. semanticscholar.org

Intermediate Pr/Ph ratios (1 to 3) can indicate a mix of organic matter sources or sub-oxic depositional conditions. semanticscholar.org

In environmental forensics, these biomarker ratios are instrumental in identifying the source of oil spills. By comparing the Pr/Ph ratio and other biomarker profiles of a spilled oil to potential sources, investigators can trace the pollution back to its origin. This "fingerprinting" technique is vital for assigning responsibility and understanding the environmental fate of the spilled oil.

Indicator of Source Material and Degradation State in Organic Matter

The relative abundance of 2,6,10-trimethylpentadecane and other isoprenoids serves as a powerful indicator of the source of organic matter in sediments and petroleum. The pristane/phytane (Pr/Ph) ratio is a key parameter used to distinguish between different types of precursor organic materials. Generally, a low Pr/Ph ratio (less than 1) is indicative of a marine environment with anoxic conditions, while a high ratio (greater than 3) suggests a terrigenous environment under oxic conditions. Intermediate values (between 1 and 3) point to a transitional environment with suboxic to oxic conditions.

Beyond the source, these biomarkers also reveal the extent of biodegradation that the organic matter has undergone. During microbial degradation of petroleum, n-alkanes are typically consumed before branched alkanes like pristane and phytane. Consequently, a high ratio of pristane to the straight-chain alkane n-C17 (Pr/n-C17) can indicate that the oil has been subjected to biodegradation.

| Pr/Ph Ratio | Depositional Environment | Typical Source of Organic Matter |

|---|---|---|

| < 1 | Anoxic (Oxygen-poor) | Marine (Algal and bacterial) |

| 1 - 3 | Sub-oxic to Oxic | Mixed marine and terrestrial |

| > 3 | Oxic (Oxygen-rich) | Terrestrial (Higher plants) |

Volatile Organic Compound Emissions in Plant-Insect Interactions

2,6,10-Trimethylpentadecane has been identified as a volatile organic compound (VOC) emitted by some plants. pherobase.com Plant VOCs play a critical role in mediating interactions with insects, acting as attractants for pollinators or as repellents against herbivores. nih.govnih.gov The specific role of 2,6,10-trimethylpentadecane in these complex chemical communication systems is an area of ongoing research.

Further research is needed to elucidate the precise ecological significance of 2,6,10-trimethylpentadecane in plant-insect dialogues, including whether it acts as a synomone (benefiting both the plant and the insect), an allomone (benefiting the plant by deterring herbivores), or a kairomone (benefiting the insect by helping it locate a host plant).

Contribution to Carbon Cycling in Natural and Anthropogenically Impacted Ecosystems

2,6,10-Trimethylpentadecane, as a component of petroleum and a product of biological processes, participates in the global carbon cycle. Its journey through ecosystems involves both natural and human-influenced pathways.

In natural settings, the primary source of pristane is the phytyl side chain of chlorophyll (B73375). researchgate.net In the marine environment, prokaryotes play a significant role in the formation of pristane from the degradation of chlorophyll and other precursors like α-tocopherol (vitamin E). researchgate.netnih.gov Once formed, this recalcitrant hydrocarbon can be sequestered in sediments, contributing to long-term carbon storage.

The degradation of 2,6,10-trimethylpentadecane is a key step in its contribution to the carbon cycle. While it is more resistant to microbial breakdown than straight-chain alkanes, certain microorganisms, including some species of bacteria and fungi, are capable of metabolizing it. mdpi.com This biodegradation process returns the carbon stored in the molecule to the ecosystem, where it can be incorporated into microbial biomass and subsequently enter the broader food web.

In anthropogenically impacted ecosystems, such as those affected by oil spills, 2,6,10-trimethylpentadecane is introduced in large quantities. Its persistence in the environment makes it a long-term component of the contamination. The biodegradation of this compound in soil and water is a crucial element of the natural attenuation of petroleum pollution. concawe.eu The rate of its degradation is influenced by various environmental factors, including the availability of nutrients and oxygen, and the composition of the microbial community. researchgate.net

| Process | Description | Ecological Significance |

|---|---|---|

| Formation | Derived from the degradation of chlorophyll and other biological precursors by prokaryotes. researchgate.netnih.gov | Incorporates carbon from primary producers into a stable hydrocarbon. |

| Sequestration | Burial in marine and terrestrial sediments. | Contributes to long-term geological carbon storage. |

| Biodegradation | Metabolized by specific microorganisms (bacteria and fungi). mdpi.com | Releases stored carbon back into the ecosystem, making it available to the food web. |

| Anthropogenic Input | Released into the environment through oil spills and other petroleum contamination. | Acts as a persistent organic pollutant, with its degradation being a key factor in ecosystem recovery. |

Advanced Synthetic Strategies and Chemical Transformations of 2,6,10 Trimethylpentadecane

Laboratory Synthesis for Reference Standards and Mechanistic Studies

The laboratory synthesis of 2,6,10-trimethylpentadecane is essential for creating high-purity reference standards, which are crucial for analytical identification in fields like geochemistry and environmental science. These synthetic routes also serve as platforms for studying reaction mechanisms involving long-chain branched alkanes.

A primary precursor for the synthesis of isoprenoid alkanes, including norpristane, is phytol (B49457), a diterpene alcohol. A common strategy involves the hydrogenation of phytol to yield phytane (B1196419) (2,6,10,14-tetramethylhexadecane), followed by chemical degradation to remove a terminal carbon atom, a process known as nor-degradation.

Alternatively, a convergent synthesis approach can be employed, building the C18 backbone from smaller, functionalized fragments. This often involves coupling reactions followed by reduction of functional groups. For instance, 6,10,14-trimethylpentadecan-2-one, a ketone, can serve as a key intermediate. This ketone can be synthesized from natural sources like nettle leaves through ozonolysis or via multi-step organic synthesis. google.com The final step is typically the complete reduction of the carbonyl group to a methylene (B1212753) group, for which classic organic reactions are employed.

Table 1: Comparison of Laboratory Synthesis Methods for 2,6,10-Trimethylpentadecane

| Method | Key Precursor(s) | Key Transformation(s) | Primary Application |

| Degradation of Pristane (B154290) | Pristane (from Phytol) | C-H Oxidation, Decarboxylation | Geochemical reference standard preparation |

| Convergent Synthesis | 6,10,14-trimethylpentadecan-2-one | Wolff-Kishner or Clemmensen Reduction | Mechanistic studies, structural verification |

| Coupling Reactions | C5 and C13 alkyl halides/organometallics | Grignard/organocuprate coupling, dehalogenation | Development of synthetic methodologies |

These methods, while effective for small-scale synthesis, often require harsh reagents and multiple purification steps, highlighting the need for more efficient and sustainable synthetic strategies.

Chemoenzymatic and Bio-based Synthetic Routes (e.g., inspired by farnesane synthesis)

Drawing inspiration from nature's efficiency, researchers are exploring chemoenzymatic and fully bio-based routes for producing complex hydrocarbons. nih.govnih.gov These methods leverage the high selectivity of enzymes and the metabolic power of microorganisms to construct intricate molecules under mild conditions. nih.gov

Bio-based synthetic routes aim to produce the target molecule directly from renewable feedstocks like sugars using metabolically engineered microorganisms. While direct microbial synthesis of norpristane is not yet established, the synthesis of related isoprenoids provides a clear blueprint. For instance, the production of farnesane (a C15 isoprenoid) has been achieved by engineering E. coli or yeast to express the mevalonate (B85504) pathway, leading to the precursor farnesyl pyrophosphate (FPP). FPP is then converted to farnesene, which is subsequently hydrogenated to farnesane.

A similar bio-inspired pathway for 2,6,10-trimethylpentadecane would likely start from the natural C20 precursor to pristane, geranylgeranyl pyrophosphate (GGPP). An engineered metabolic pathway could potentially be designed to modify GGPP and subsequent intermediates, leading to a C18 backbone that can be fully reduced to norpristane. This approach represents a frontier in sustainable chemistry, promising a renewable route to complex, branched alkanes.

Catalytic Transformations and Derivatization for Research Purposes

As a saturated alkane, 2,6,10-trimethylpentadecane is chemically inert due to its strong, non-polar C-C and C-H bonds. lookchem.com This stability makes its transformation and derivatization a significant chemical challenge, requiring advanced catalytic methods. Research in this area is often aimed at understanding how to selectively functionalize complex hydrocarbons.

Catalytic cracking and isomerization are important industrial processes that can be studied using 2,6,10-trimethylpentadecane as a model substrate. Over acidic catalysts like zeolites, its long carbon chain can be broken down (cracked) into smaller, more valuable olefins and alkanes, or its structure can be rearranged (isomerized). mdpi.com Studying the product distribution from the cracking of a defined branched structure like norpristane provides valuable data for optimizing industrial catalytic processes. mdpi.com

Derivatization for analysis is challenging. Unlike molecules with functional groups, alkanes cannot be easily modified for detection. However, specific mass spectrometry techniques can provide detailed structural information without prior derivatization. nist.gov For research purposes where a "handle" is needed, derivatization would require breaking a C-H bond.

Table 2: Potential Catalytic Transformations of 2,6,10-Trimethylpentadecane

| Transformation | Catalyst Type | Potential Products | Research Purpose |

| Catalytic Cracking | Zeolites (e.g., H-ZSM-5) | Light olefins (ethene, propene), smaller alkanes | Modeling feedstock conversion, understanding reaction mechanisms on acidic surfaces |

| Isomerization | Bifunctional (metal/acid) catalysts (e.g., Pt/Al2O3) | Other C18H38 isomers | Improving fuel properties (e.g., octane (B31449) number), fundamental catalysis studies |

| C-H Oxidation | Metal oxides, metalloporphyrins | Alcohols, ketones | Selective functionalization, creating value-added chemicals |

Exploration of its Role as a Substrate in Novel Chemical Reactions

The inertness of 2,6,10-trimethylpentadecane makes it an ideal substrate for testing the limits of novel chemical reactions, particularly in the field of C-H activation. mdpi.com The activation and functionalization of C-H bonds is a major goal in modern chemistry, as it offers a way to convert abundant, low-cost alkanes into valuable chemicals in a single step. sigmaaldrich.com

The structure of 2,6,10-trimethylpentadecane presents a significant challenge in selectivity. It contains numerous C-H bonds of different types:

Primary (1°): On the methyl groups.

Secondary (2°): On the methylene (-CH2-) groups within the backbone.

Tertiary (3°): At the three branch points (-CH-).

A successful C-H functionalization catalyst must be able to distinguish between these different C-H bonds to yield a single, predictable product. This is known as regioselectivity .

Transition metal complexes, particularly those based on rhodium, iridium, and palladium, are at the forefront of C-H activation research. sigmaaldrich.comnih.gov These catalysts can operate through various mechanisms, such as oxidative addition or concerted metalation-deprotonation, to cleave a C-H bond and insert a new functional group. youtube.com Using 2,6,10-trimethylpentadecane as a substrate in these reactions allows researchers to:

Probe Catalyst Selectivity: Determine whether a new catalyst prefers to react with 1°, 2°, or 3° C-H bonds.

Understand Steric Effects: Evaluate how the bulky, branched structure of the alkane influences the catalyst's ability to access different C-H bonds.

Develop Practical Applications: A catalyst that can selectively functionalize a specific position on a complex alkane could be used to synthesize valuable derivatives for the lubricant, surfactant, or polymer industries.

In essence, 2,6,10-trimethylpentadecane serves as a complex, "real-world" testbed for new catalytic methods, pushing the boundaries of what is possible in synthetic organic chemistry.

Computational and Theoretical Chemistry Studies on 2,6,10 Trimethylpentadecane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6,10-trimethylpentadecane. wikipedia.org These methods, rooted in quantum mechanics, are employed to determine the electronic structure, which in turn governs the molecule's reactivity and physical properties. wikipedia.org The first step in these calculations is typically solving the Schrödinger equation for the molecule to determine its electronic structure. wikipedia.org

For a large, branched alkane such as 2,6,10-trimethylpentadecane, which consists of a C18H38 carbon skeleton, ab initio and density functional theory (DFT) methods are commonly used. nrel.govarxiv.org These calculations can provide valuable information on:

Molecular Geometry: Optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For 2,6,10-trimethylpentadecane, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Electron Distribution: Mapping the electron density to identify regions of high and low electron concentration. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

While specific quantum chemical studies on 2,6,10-trimethylpentadecane are not abundant in publicly accessible literature, the principles of such calculations on smaller and related branched alkanes can be extrapolated. For instance, the presence of tertiary carbon atoms at positions 2, 6, and 10 would be identified as potential sites for radical abstraction due to the relative stability of the resulting tertiary radicals.

Reaction Mechanism Modeling for Biodegradation and Atmospheric Oxidation

Computational modeling plays a crucial role in elucidating the complex reaction pathways involved in the degradation of 2,6,10-trimethylpentadecane in the environment. This includes both microbial degradation in soil and water, and oxidation in the atmosphere.

Atmospheric Oxidation: In the atmosphere, the primary degradation pathway for alkanes is initiated by reaction with hydroxyl (OH) radicals. mercer.eduresearchgate.net For 2,6,10-trimethylpentadecane, this would involve the abstraction of a hydrogen atom to form a carbon-centered radical. The resulting alkyl radical (R•) then reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). copernicus.org

A detailed chemical kinetic model for a similar, albeit smaller, molecule, 2,6,10-trimethyldodecane (B139076), provides a useful analogue for the atmospheric oxidation of 2,6,10-trimethylpentadecane. icders.org This model highlights the complexity of the subsequent reactions of the peroxy radical, which can undergo isomerization and decomposition, leading to the formation of a variety of smaller, oxygenated volatile organic compounds, and contributing to the formation of secondary organic aerosol. icders.orgnih.gov The model for 2,6,10-trimethyldodecane consists of numerous species and reactions, illustrating the intricate network of pathways involved. icders.org Such models are essential for accurately predicting the atmospheric lifetime of 2,6,10-trimethylpentadecane and its contribution to air pollution.

Predictive Models for Environmental Transport and Fate

Predictive models are invaluable tools for assessing the environmental distribution and persistence of chemicals like 2,6,10-trimethylpentadecane. rsc.org One of the most widely used tools for this purpose is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemistryforsustainability.orgmorressier.comchemsafetypro.com This suite of models can estimate various physicochemical properties and environmental fate parameters based on the chemical's structure.

For 2,6,10-trimethylpentadecane, EPI Suite™ can provide predictions for:

Physical Properties: Melting point, boiling point, and vapor pressure, which are crucial for determining the compound's phase (solid, liquid, or gas) under environmental conditions. chemistryforsustainability.org

Partitioning Behavior: The octanol-water partition coefficient (Kow) and water solubility are key parameters that determine how the compound will distribute between different environmental compartments such as water, soil, and biota. ethz.ch

Environmental Persistence: The model can estimate the biodegradation half-life in various media (water, soil) and the rate of atmospheric oxidation. ethz.ch

The following table provides a hypothetical output from EPI Suite™ for 2,6,10-trimethylpentadecane, illustrating the type of data these predictive models can generate.

| Property | Predicted Value | Significance |

| Boiling Point | 291.5 °C | Indicates low volatility. |

| Melting Point | -53.2 °C | Suggests it is a liquid at typical environmental temperatures. |

| Vapor Pressure | 0.001 mmHg at 25 °C | Low vapor pressure, indicating a low tendency to volatilize into the atmosphere. |

| Water Solubility | 0.002 mg/L | Very low water solubility, suggesting it will preferentially partition to soil, sediment, and biota. |

| Log Kow | 8.8 | High octanol-water partition coefficient, indicating a strong tendency to bioaccumulate in fatty tissues. |

| Biodegradation Half-Life | Weeks to months | Suggests moderate persistence in the environment. |

| Atmospheric Oxidation Half-Life | 1.2 days | Indicates relatively rapid degradation in the atmosphere if it does enter the gas phase. |

These predictions are essential for conducting environmental risk assessments and managing the potential impacts of this compound. researchgate.net

Molecular Simulations of Compound Interactions with Biological Systems (e.g., enzyme active sites)